molecular formula C9H8N2O3 B12631875 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-

Cat. No.: B12631875
M. Wt: 192.17 g/mol
InChI Key: XOQWGIOMKIVTEO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a carboxylic acid group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolopyridine core. Subsequent functionalization steps introduce the carboxylic acid, hydroxyl, and methyl groups at the desired positions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments to enhance efficiency .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By binding to the FGFR, the compound prevents the activation of downstream signaling cascades, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl- can be compared with other similar compounds in the pyrrolopyridine family, such as:

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-4-6-5(12)2-3-10-8(6)11-7(4)9(13)14/h2-3H,1H3,(H,13,14)(H2,10,11,12)

InChI Key

XOQWGIOMKIVTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)C=CN2)C(=O)O

Origin of Product

United States

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